molecular formula C18H22FN3O2 B15115283 2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine

2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine

Cat. No.: B15115283
M. Wt: 331.4 g/mol
InChI Key: QHCUZWHUQSOITR-UHFFFAOYSA-N
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Description

2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with an ethoxyphenyl group and a fluoropyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 4-ethoxybenzyl chloride with piperidine to form 1-[(4-ethoxyphenyl)methyl]piperidine. This intermediate is then reacted with 5-fluoropyrimidine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine involves its interaction with specific molecular targets. The piperidine ring and fluoropyrimidine moiety can interact with various enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(4-Methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine
  • 2-({1-[(4-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine
  • 2-({1-[(4-Bromophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine

Uniqueness

2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.

Properties

Molecular Formula

C18H22FN3O2

Molecular Weight

331.4 g/mol

IUPAC Name

2-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine

InChI

InChI=1S/C18H22FN3O2/c1-2-23-16-5-3-14(4-6-16)13-22-9-7-17(8-10-22)24-18-20-11-15(19)12-21-18/h3-6,11-12,17H,2,7-10,13H2,1H3

InChI Key

QHCUZWHUQSOITR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)OC3=NC=C(C=N3)F

Origin of Product

United States

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